molecular formula C16H12INO2S B386273 N-(2-iodophenyl)-2-naphthalenesulfonamide

N-(2-iodophenyl)-2-naphthalenesulfonamide

Cat. No.: B386273
M. Wt: 409.2g/mol
InChI Key: NOQMEXAKLKOXMW-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2-naphthalenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound features a naphthalene ring system substituted with an iodine atom on the phenyl ring and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2-naphthalenesulfonamide typically involves the reaction of 2-iodoaniline with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-2-naphthalenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted sulfonamides.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

N-(2-iodophenyl)-2-naphthalenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and protein binding due to its sulfonamide group.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2-naphthalenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The iodine atom can participate in halogen bonding, enhancing the binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)naphthalene-2-sulfonamide
  • N-(2-chlorophenyl)naphthalene-2-sulfonamide
  • N-(2-fluorophenyl)naphthalene-2-sulfonamide

Uniqueness

N-(2-iodophenyl)-2-naphthalenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine contribute to stronger halogen bonding and different pharmacokinetic properties.

Properties

Molecular Formula

C16H12INO2S

Molecular Weight

409.2g/mol

IUPAC Name

N-(2-iodophenyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C16H12INO2S/c17-15-7-3-4-8-16(15)18-21(19,20)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,18H

InChI Key

NOQMEXAKLKOXMW-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3I

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3I

Origin of Product

United States

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